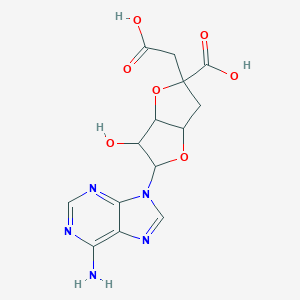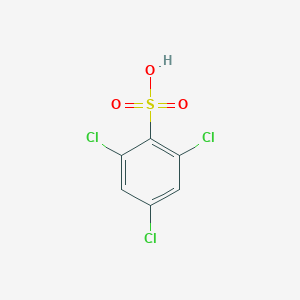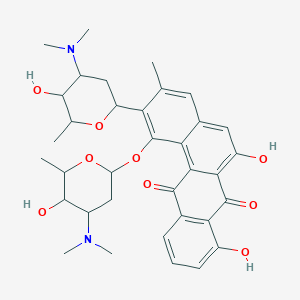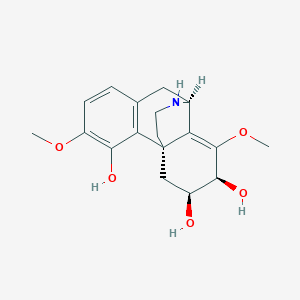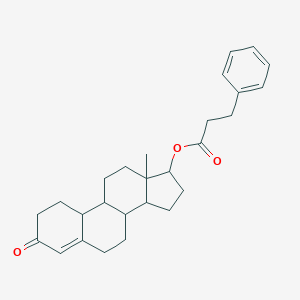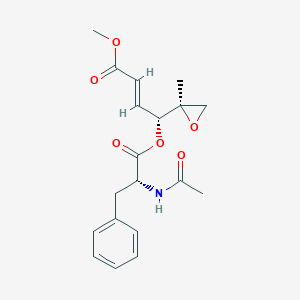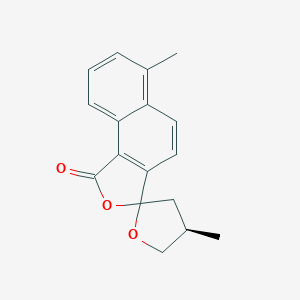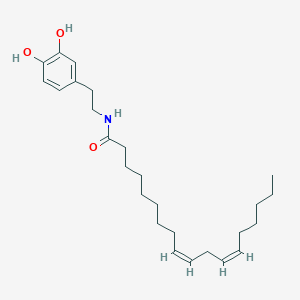
N-Linoleoyldopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Linoleoyldopamine (NLA) is a naturally occurring fatty acid amide that has been found to have various biochemical and physiological effects. It is synthesized from linoleic acid and dopamine in the presence of an enzyme called fatty acid amide hydrolase. NLA has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and inflammation.
Aplicaciones Científicas De Investigación
1. Cardiovascular Health
N-Linoleoyldopamine, through its metabolic pathways, may influence cardiovascular health. A study by (Albert et al., 2005) found that alpha-linolenic acid, closely related to linoleic acid, may reduce the risk of sudden cardiac death, highlighting the potential protective role of similar fatty acids.
2. Metabolic Syndrome and Obesity
Research has indicated that certain fatty acids, including those similar to N-Linoleoyldopamine, can affect metabolic syndrome and obesity. A study by (Poudyal et al., 2011) discusses how alpha-linolenic acid (ALA) and other n-3 fatty acids reduce cardiovascular disease risk factors, potentially relevant to N-Linoleoyldopamine's effects.
3. Neurotransmission and Mental Health
The impact of dietary fatty acids on neurotransmission systems, including dopaminergic and serotoninergic pathways, is a significant area of research. (Delion et al., 1994) found that alpha-linolenic acid deficiency affects dopaminergic neurotransmission, which might be relevant to understanding N-Linoleoyldopamine’s neurological implications.
4. Inflammatory Diseases
N-Linoleoyldopamine and similar fatty acids might play a role in managing inflammatory conditions. Research by (Weiss et al., 2005) suggests that the balance of dietary n-6 to n-3 fatty acids, like linoleic acid and alpha-linolenic acid, is crucial in preserving bone health and managing inflammation.
5. Dermatological Applications
Linoleic acid and its derivatives, closely related to N-Linoleoyldopamine, have been studied for their role in skin conditions such as atopic eczema. (Horrobin, 2000) explored the effects of linoleic acid metabolites on skin health, indicating potential applications for N-Linoleoyldopamine in dermatology.
6. Ocular Health
N-Linoleoyldopamine's structural similarities with linoleic acid suggest potential benefits in ocular health. A study by (Barabino et al., 2003) on the systemic administration of linoleic acid in dry eye syndrome showed improvement in symptoms and ocular surface inflammation.
7. Cancer Research
Fatty acids related to N-Linoleoyldopamine have been studied for their effects on cancer, particularly breast and prostate cancers. (Rose, 1997) discusses the role of linoleic acid in cancer development and progression, offering insights into potential research avenues for N-Linoleoyldopamine.
8. Hormonal Regulation
Studies like (Parhizkar et al., 2016) investigating the effects of linoleic acid and its derivatives on hormonal balance, particularly in menopause, suggest possible applications for N-Linoleoyldopamine in hormonal regulation and therapy.
Propiedades
Número CAS |
105955-12-2 |
|---|---|
Nombre del producto |
N-Linoleoyldopamine |
Fórmula molecular |
C26H18N4O6S2 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
(9Z,12Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h6-7,9-10,18-19,22,28-29H,2-5,8,11-17,20-21H2,1H3,(H,27,30)/b7-6-,10-9- |
Clave InChI |
SZYHQIGUKQSEJD-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Sinónimos |
N-linoleoyldopamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



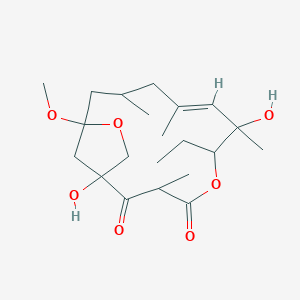
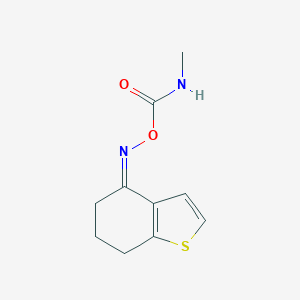
![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)
![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
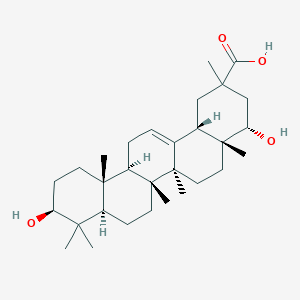
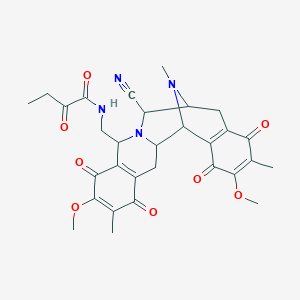
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
